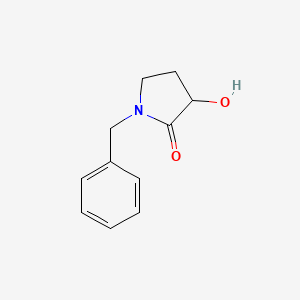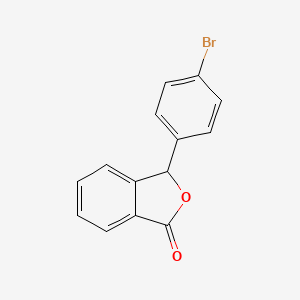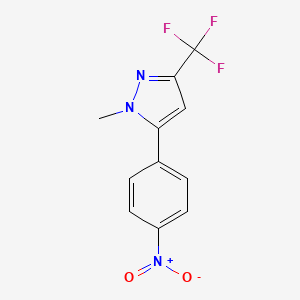![molecular formula C42H38O2P2 B12882750 ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): is a complex organic compound known for its unique structural features and versatile applications in various fields of science. This compound is characterized by its two diphenylphosphine groups attached to a dibenzo-dioxecine core, which imparts significant chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the dibenzo-dioxecine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of diphenylphosphine groups: This is achieved through a series of substitution reactions, where diphenylphosphine is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The diphenylphosphine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) exerts its effects involves its interaction with specific molecular targets. The diphenylphosphine groups can coordinate with metal ions, facilitating various catalytic processes. The compound’s unique structure allows it to participate in complex chemical reactions, influencing pathways and molecular interactions.
類似化合物との比較
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in coordination chemistry.
Dibenzylphosphine: Known for its applications in organic synthesis.
Diphenylphosphine oxide: Used in various chemical reactions and as a reagent.
The uniqueness of ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) lies in its specific structural features and the versatility it offers in different scientific and industrial applications.
特性
分子式 |
C42H38O2P2 |
|---|---|
分子量 |
636.7 g/mol |
IUPAC名 |
[(9R,12R)-18-diphenylphosphanyl-9,12-dimethyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C42H38O2P2/c1-31-29-30-32(2)44-38-26-16-28-40(46(35-21-11-5-12-22-35)36-23-13-6-14-24-36)42(38)41-37(43-31)25-15-27-39(41)45(33-17-7-3-8-18-33)34-19-9-4-10-20-34/h3-28,31-32H,29-30H2,1-2H3/t31-,32-/m1/s1 |
InChIキー |
QZHCPYVEVLIKMR-ROJLCIKYSA-N |
異性体SMILES |
C[C@@H]1CC[C@H](OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
正規SMILES |
CC1CCC(OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


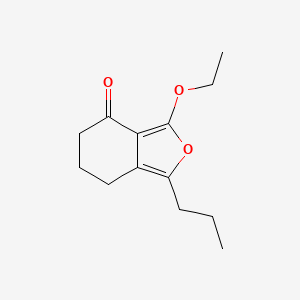
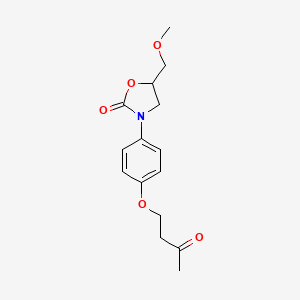
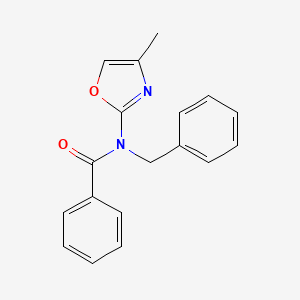

![[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol](/img/structure/B12882686.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)
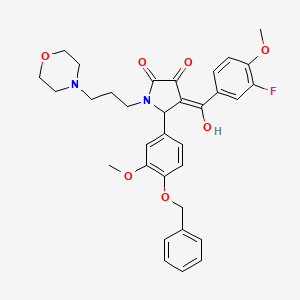
![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
